molecular formula C10H12ClF2NO4 B6176536 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride CAS No. 2551118-86-4

4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride

Cat. No.: B6176536
CAS No.: 2551118-86-4
M. Wt: 283.7
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Description

4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, difluoroethoxy group, and methoxybenzoic acid moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzoic acid.

    Introduction of Difluoroethoxy Group: This step involves the reaction of 3-methoxybenzoic acid with a difluoroethanol derivative under acidic conditions to introduce the difluoroethoxy group.

    Amination: The difluoroethoxy intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalyst Optimization: Using catalysts to improve reaction efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

    Scalability: Adjusting reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amino group, potentially converting it to an amine or other derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: Formation of 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzaldehyde.

    Reduction: Formation of 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzylamine.

    Substitution: Formation of 4-(2-amino-1,1-difluoroethoxy)-3-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Investigated for binding to biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

Industry

    Material Science: Utilized in the development of new materials with specific chemical properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group may enhance binding affinity, while the amino group can participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethoxy)-3-methoxybenzoic acid hydrochloride: Lacks the difluoro substitution, potentially altering its reactivity and biological activity.

    4-(2-amino-1,1-difluoroethoxy)-3-hydroxybenzoic acid hydrochloride: Substitution of the methoxy group with a hydroxy group, affecting its chemical properties.

Uniqueness

4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride is unique due to the presence of both the difluoroethoxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2551118-86-4

Molecular Formula

C10H12ClF2NO4

Molecular Weight

283.7

Purity

95

Origin of Product

United States

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